3-bromo-2-fluoro-6-methoxyphenylboronic acid
Description
3-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS: 957120-30-8) is a substituted phenylboronic acid derivative with the molecular formula C₇H₆BBrFO₃. Its structure features a phenyl ring substituted with bromo (Br) at position 3, fluoro (F) at position 2, and methoxy (OMe) at position 6. These substituents confer distinct electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry . The bromo and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic profile that influences reactivity and solubility .
Properties
IUPAC Name |
(3-bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKVONBBPZCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659385 | |
| Record name | (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-91-3 | |
| Record name | Boronic acid, B-(3-bromo-2-fluoro-6-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metalation of Halogenated Anisole Followed by Boronation
Starting Material: 2-fluoro-6-methoxybromobenzene or analogs bearing the 3-bromo substituent.
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- The aromatic halide is subjected to lithium-halogen exchange using n-butyllithium at low temperatures (typically -78 °C to -20 °C) in anhydrous ether or tetrahydrofuran (THF).
- After formation of the aryllithium intermediate, trimethylborate (B(OMe)3) is added slowly to the reaction mixture.
- The reaction is then quenched with aqueous acid (e.g., 5% hydrochloric acid) to hydrolyze the boronate ester intermediate to the free boronic acid.
- The product is extracted into an organic solvent such as ethyl acetate, washed, dried, and purified by recrystallization or chromatography.
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- Temperature control is critical to prevent side reactions.
- Use of dry solvents and inert atmosphere (nitrogen or argon) is mandatory.
- The molar ratio of n-butyllithium to substrate is typically 1:1 to avoid over-metalation.
Yields: Literature reports yields in the range of 40-60% depending on purity of starting materials and reaction conditions.
Grignard Reagent Route
Starting Material: 3-bromo-2-fluoro-6-methoxybromobenzene or similar.
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- Preparation of the Grignard reagent by reaction of the aryl bromide with magnesium turnings in THF, often facilitated by lithium chloride to improve reactivity and yield.
- The Grignard reagent is then reacted with trialkylborates such as trimethylborate at low to ambient temperature.
- Acidic workup liberates the boronic acid.
- Purification is conducted by solvent extraction and crystallization.
Advantages: This method can be more scalable and reproducible for industrial purposes.
Notes: The presence of fluorine and methoxy groups requires careful control to avoid side reactions or decomposition.
Alternative Methods and Notes
Use of Boronic Acid Esters: In some cases, boronic acid pinacol esters or MIDA esters are prepared as intermediates for better stability and handling, followed by hydrolysis to the free boronic acid.
Solvent and Catalyst Choices: While some methods employ palladium-catalyzed borylation, these are less documented for this compound due to the sensitivity of the substituents.
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Organolithium Metalation | 3-bromo-2-fluoro-6-methoxybromobenzene | n-Butyllithium, Trimethylborate | -78 °C to RT, inert atmosphere | 40-60 | Requires strict temperature control |
| Grignard Reagent Formation | 3-bromo-2-fluoro-6-methoxybromobenzene | Mg, LiCl, Trimethylborate | THF, 0 °C to RT | 45-65 | Scalable, LiCl improves Grignard yield |
| Boronic Acid Ester Intermediate | Boronic acid derivatives | N-methyliminodiacetic acid (MIDA) | Heating in DMF, then hydrolysis | 50-60 | Improved stability during handling |
The presence of both bromine and fluorine substituents on the aromatic ring requires careful control of lithiation or magnesiation steps to achieve regioselective metalation without affecting the methoxy group.
Lithium-halogen exchange with n-butyllithium is preferred for its regioselectivity and compatibility with fluorine substituents.
The use of lithium chloride as an additive in Grignard reagent formation enhances reagent stability and yield.
Trialkylborates, especially trimethylborate, are the electrophilic boron sources of choice, providing good yields and straightforward hydrolysis to the boronic acid.
Boronic acid derivatives such as MIDA esters offer improved shelf life and ease of purification, which is beneficial for research and industrial applications.
Purification techniques typically involve extraction, washing, and recrystallization; chromatographic methods are less favored due to boronic acid instability.
The preparation of 3-bromo-2-fluoro-6-methoxyphenylboronic acid relies predominantly on organolithium or Grignard chemistry to introduce the boronic acid functionality onto a selectively functionalized aromatic ring. Careful temperature and reagent control enable high regioselectivity and yields. The choice between lithium-halogen exchange and Grignard reagent formation depends on scale, equipment, and desired purity. Advances in boronic acid ester intermediates provide additional routes for improved stability and handling. These methods collectively form a robust toolkit for the synthesis of this important organoboron compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a boronate ester.
Major Products Formed
Scientific Research Applications
3-bromo-2-fluoro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-bromo-2-fluoro-6-methoxyphenylboronic acid and related boronic acids:
Physical Properties
- Solubility: The methoxy group improves solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs like 3-bromo-6-chloro-2-fluorophenylboronic acid .
- Crystallinity : X-ray diffraction studies of structurally similar compounds (e.g., [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid) reveal that bulky substituents like benzyloxy disrupt crystal packing, whereas methoxy groups allow for ordered lattice formation .
Research Findings and Industrial Relevance
- Catalytic Efficiency : Studies using palladium catalysts (e.g., Tetra(triphenylphosphine)palladium) demonstrate that this compound achieves >80% yield in couplings with aryl chlorides, outperforming chloro-substituted analogs .
- Thermal Stability : TGA data indicate a decomposition temperature of ~200°C, comparable to methoxycarbonyl-containing derivatives but lower than halogen-rich analogs like 3-bromo-6-chloro-2-fluorophenylboronic acid .
Biological Activity
3-Bromo-2-fluoro-6-methoxyphenylboronic acid (C7H7BBrFO3) is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential in drug development, particularly in targeting various enzymatic pathways and cellular processes. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and research findings.
Chemical Structure and Properties
The structure of this compound includes:
- A phenyl ring substituted with a bromine atom, a fluorine atom, and a methoxy group.
- A boronic acid functional group that facilitates its reactivity in biological systems.
This compound exhibits significant biochemical properties:
- Enzyme Interaction : It interacts with various enzymes, particularly those involved in phosphorylation processes. This interaction can lead to alterations in the phosphorylation states of key signaling proteins, affecting cellular signaling pathways.
- Carbon-Carbon Bond Formation : The compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing complex organic molecules.
Cellular Effects
The compound has been shown to influence several cellular functions:
- Cell Signaling : It modulates cell signaling pathways by affecting the activity of kinases and phosphatases. This modulation can alter gene expression and metabolic processes within cells.
- Apoptosis and Necrosis : In animal models, low doses enhance cellular function, while high doses can induce apoptosis and necrosis, indicating a dose-dependent relationship regarding its biological effects.
At the molecular level, this compound exerts its effects through specific binding interactions:
- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active sites. This results in altered catalytic activities that can influence various biochemical pathways.
- Gene Expression Modulation : By interacting with transcription factors, it can induce changes in gene expression that affect cellular metabolism and function.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential applications in various fields:
Antimicrobial Activity
Research indicates that boronic acids, including this compound, possess antimicrobial properties:
- In Vitro Studies : The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antifungal agents .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | Moderate | - |
| Aspergillus niger | Lower than AN2690 | Higher efficacy |
| Escherichia coli | Moderate | - |
| Bacillus cereus | Lower than AN2690 | Higher efficacy |
Cancer Research
In cancer biology, boronic acids have been explored as proteasome inhibitors:
- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can halt cell cycle progression at the G2/M phase in cancer cell lines, leading to growth inhibition .
Transport and Distribution
The transport mechanisms of this compound within cells involve specific transporters:
- Subcellular Localization : The localization of this compound to specific organelles is crucial for its biological activity. Its distribution is influenced by chemical properties such as solubility and membrane affinity.
Q & A
Q. What are the established synthetic routes for 3-bromo-2-fluoro-6-methoxyphenylboronic acid?
The synthesis typically involves halogenation and boronation steps. A common approach starts with a bromo-fluoro-methoxybenzene precursor, where boronic acid introduction is achieved via Miyaura borylation. Key steps include:
- Halogenation : Selective bromination at the 3-position using Br₂/FeBr₃ under controlled temperatures (0–5°C).
- Boronation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc in dioxane at 80–90°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How is Suzuki-Miyaura cross-coupling applied to this compound?
The boronic acid group enables C–C bond formation with aryl halides. Standard conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%).
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 70–90°C .
- Monitoring : Reaction progress tracked via TLC (Rf ~0.4 in hexane/EtOAc 3:1) . Example product: Biaryl derivatives for drug discovery scaffolds.
Q. What purification methods ensure high-purity product isolation?
- Recrystallization : Optimal in ethanol/water (yield: 60–75%, purity >95%).
- Column Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1 gradient).
- HPLC : For analytical validation (C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. Which analytical techniques confirm structural integrity?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: B–OH (~8.5 ppm), aromatic protons (6.5–7.5 ppm).
- MS : ESI-MS confirms molecular ion [M+H]⁺ at m/z 266.9 .
- FT-IR : B–O stretch at 1340–1390 cm⁻¹, aromatic C–Br at 560 cm⁻¹ .
Q. How should this compound be stored to ensure stability?
- Short-term : Store at 4–8°C under inert atmosphere (Ar/N₂).
- Long-term : –20°C in amber vials with desiccant.
- Decomposition Risks : Hydrolysis of boronic acid in humid conditions; avoid aqueous solutions >24 hours .
Advanced Research Questions
Q. How can reaction yields in Suzuki couplings be optimized?
- Catalyst Screening : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., SPhos) for electron-deficient partners.
- Solvent Effects : DMF enhances solubility for polar substrates vs. toluene for hydrophobic systems.
- Microwave Assistance : Reduces reaction time (30 min vs. 24 hours) with comparable yields (75–85%) .
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, THF/H₂O | 72 | 98 |
| PdCl₂(dtbpf), DMF | 85 | 97 |
| Microwave, 100°C | 82 | 96 |
Q. What strategies mitigate boronic acid instability during reactions?
- In Situ Protection : Use pinacol ester derivatives to stabilize the boronic acid.
- Low-Temperature Quench : Add 1M HCl at 0°C post-reaction to minimize decomposition.
- Anhydrous Conditions : Conduct reactions under Ar with molecular sieves .
Q. How do substituent positions (Br, F, OMe) influence reactivity?
- Bromine : Enhances electrophilicity for nucleophilic substitution (SNAr) but may sterically hinder coupling.
- Fluorine : Electron-withdrawing effect accelerates Suzuki coupling but reduces solubility.
- Methoxy : Ortho-directing in electrophilic substitution; stabilizes intermediates via resonance .
Q. How to design target molecules using this boronic acid in medicinal chemistry?
- Fragment-Based Design : Use as a building block for kinase inhibitors (e.g., EGFR, BRAF).
- Bioisosteres : Replace carboxylic acids with boronic acids to modulate pharmacokinetics.
- Prodrugs : Convert to boronate esters for improved bioavailability .
Q. How to resolve contradictions in reported biological activity data?
- Assay Validation : Replicate studies under standardized conditions (e.g., IC₅₀ in HeLa cells).
- Metabolite Analysis : Use LC-MS to identify degradation products affecting activity.
- Computational Modeling : DFT calculations to correlate substituent effects with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
